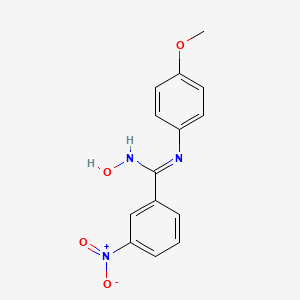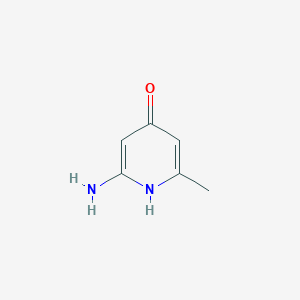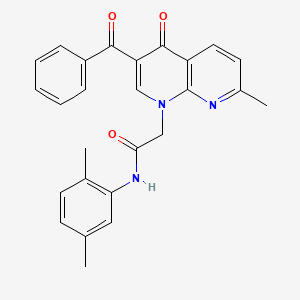![molecular formula C12H11Cl2N3O2 B2643093 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide CAS No. 730949-87-8](/img/structure/B2643093.png)
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide” is a chemical compound with the molecular formula C12H11Cl2N3O2 . It has an average mass of 300.141 Da and a monoisotopic mass of 299.022827 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(18)17-15/h2-4H,5,15H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 300.14 . It is a powder that should be stored at room temperature .
Aplicaciones Científicas De Investigación
Corrosion Inhibition : A derivative of this compound, specifically 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), was studied for its corrosion inhibition performance on mild steel in hydrochloric acid solutions. It was found to be an effective mixed inhibitor, impacting both cathodic and anodic corrosion currents. The adsorption of MQH at the mild steel/HCl solution interface obeys the Langmuir adsorption isotherm model (Kumari, Shetty, Rao, & Sunil, 2017).
Antimicrobial Activity : Another study focused on derivatives of this compound, such as 2-(quinolin-8-yloxy)acetohydrazide, and their cyclization with various substances to yield compounds with significant inhibition of bacterial and fungal growth. This indicates potential applications in antimicrobial treatments (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Anti-Inflammatory and Analgesic Agents : Some derivatives of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promising results in comparison to standard drugs (Kumar, Lal, & Rani, 2014).
Antituberculosis Activity : Zinc complexes of hydrazone derivatives bearing a similar nucleus have shown very good antituberculosis activity. These compounds were tested against Mycobacterium tuberculosis and found to be active with a minimum inhibitory concentration (MIC) comparable to standard tuberculosis drugs (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).
Synthesis of Heterocyclic Compounds : Research has also been conducted on synthesizing quinolinyl-substituted five-membered heterocyclic compounds starting from 2-(4-hydroxy-2-methylquinolin-3-yl)acetohydrazide, indicating its utility in creating diverse chemical structures with potential pharmacological applications (Aleksanyan & Hambardzumyan, 2020).
Anticancer Agents : Certain derivatives of this compound class, like (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, have been designed and evaluated as antitumor agents, showing strong cytotoxicity against human cancer cell lines (Dung et al., 2022).
Safety and Hazards
The safety information for “2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(18)17-15/h2-4H,5,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBMQGESMIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)

![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)
![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)
![5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B2643024.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2643027.png)
![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)

![2-[[1-[2-(4-Phenylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2643032.png)

